Ferric Oxide Red

Content Navigation

CAS Number

Product Name

IUPAC Name

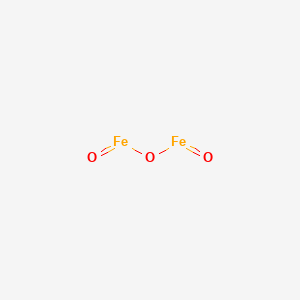

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Catalysis

Iron(III) oxide serves as a catalyst in various chemical reactions, including:

- Water splitting: Researchers investigate its potential to efficiently split water molecules into hydrogen and oxygen using sunlight, a potential clean energy source .

- Degradation of pollutants: Iron(III) oxide is studied for its ability to degrade organic pollutants in water and air through photocatalysis or Fenton reactions .

Material Science

Researchers explore the unique properties of iron(III) oxide for various material science applications:

- Nanoparticles: Iron(III) oxide nanoparticles exhibit size- and shape-dependent properties, making them attractive for applications like magnetic resonance imaging (MRI) contrast agents, drug delivery, and sensors .

- Battery materials: Iron(III) oxide is investigated as a potential electrode material in lithium-ion batteries due to its high theoretical capacity and low cost .

Environmental Science

Iron(III) oxide plays a role in various environmental science research areas:

- Remediation: Iron(III) oxide is used to remove arsenic and other contaminants from water and soil due to its high adsorption capacity .

- Redox processes: Iron(III) oxide plays a crucial role in the biogeochemical cycling of iron, influencing various environmental processes like oxygen availability and nutrient cycling .

Ferric oxide red is primarily found in nature as the mineral hematite, which serves as a major source of iron ore. The compound exhibits a rhombohedral structure and can exist in several polymorphic forms, including alpha (α-Fe₂O₃), gamma (γ-Fe₂O₃), and others. Its unique properties include antiferromagnetism at low temperatures and weak ferromagnetism at intermediate temperatures . Ferric oxide red is insoluble in water but readily dissolves in strong acids such as hydrochloric and sulfuric acids .

Ferric oxide red can be synthesized through several methods:

- Electrolysis: A common laboratory method involves electrolyzing a sodium bicarbonate solution with an iron anode to produce hydrated iron(III) oxide, which dehydrates to form ferric oxide red upon heating .

- Thermal Dehydration: Heating gamma iron(III) oxide-hydroxide leads to the formation of ferric oxide red .

- Chemical Precipitation: Mixing ferric chloride with hydroxide solutions results in the precipitation of iron(III) hydroxide, which can be thermally decomposed to yield ferric oxide red .

Studies on the interactions of ferric oxide red with other substances have revealed its ability to form complexes with various ligands. For instance, it dissolves readily in chelating agents like ethylenediaminetetraacetic acid (EDTA) and oxalic acid. These interactions are significant for understanding its behavior in biological systems and environmental contexts .

Ferric oxide red can be compared with several similar iron oxides:

| Compound | Chemical Formula | Color | Magnetic Properties | Primary Use |

|---|---|---|---|---|

| Ferric Oxide Red | Fe₂O₃ | Red | Antiferromagnetic | Pigments, catalysts |

| Magnetite | Fe₃O₄ | Black | Ferromagnetic | Iron production, magnetic materials |

| Iron(II) Oxide | FeO | Black | Paramagnetic | Pigments, ceramics |

| Iron(II,III) Oxide | Fe₃O₄ | Black | Mixed valence | Iron production |

Ferric oxide red stands out due to its vibrant color and stability under various conditions. Unlike magnetite (which contains both ferrous and ferric ions), ferric oxide red consists solely of iron in the +3 oxidation state. Its unique properties make it particularly valuable in pigment applications compared to other iron oxides .

Hydrothermal Synthesis Mechanisms Under Varied pH and Temperature Conditions

Hydrothermal synthesis of α-Fe₂O₃ is highly sensitive to pH and temperature, which govern particle morphology, size, and porosity. At near-neutral pH (7–8), hematite forms via aggregation and dehydration of ferrihydrite nanoparticles, while acidic (pH 2–5) or alkaline (pH >10) conditions favor goethite through dissolution-reprecipitation. For instance, Burukhin et al. demonstrated that increasing iron nitrate concentration from 0.01 M to 4 M under hydrothermal conditions (150–250°C) shifts product morphology from dense particles (25 nm) to porous aggregates (40–100 nm) with occluded solution-filled pores. At 170°C and pH 9, high-purity α-Fe₂O₃ cubes (167.16 μm average size) form, achieving 99.16% purity.

Table 1: Hydrothermal Synthesis Conditions and Outcomes

| Precursor | Temperature (°C) | pH | Particle Size (nm) | Porosity | Source |

|---|---|---|---|---|---|

| Fe(NO₃)₃ (0.25 M) | 250 | 1.8 | 40–100 | 5–20 nm | |

| Coal gangue leachate | 170 | 9 | 167,160 (μm) | Non-porous | |

| FeCl₃ + NaOH | 140–200 | 7–8 | 25–45 | N/A |

Elevated temperatures (>150°C) accelerate hydrolysis, promoting hematite crystallization over goethite. For example, at 200°C, Fe³⁺ hydrolysis in nitrate solutions yields monodisperse α-Fe₂O₃ spheres with 27 nm crystallites, whereas temperatures below 150°C produce irregular aggregates.

Nucleation Pathways in Hydrothermal Synthesis Environments

Nucleation in hydrothermal systems proceeds through two pathways: homogeneous nucleation from supersaturated solutions and aggregative growth of primary particles. In iron nitrate solutions, rapid hydrolysis at 150–250°C generates FeOOH intermediates, which dehydrate to form hematite nuclei. TEM studies reveal that short-duration hydrothermal treatments (≤1 h) produce 5 nm primary particles, which aggregate into 40–100 nm spheres before recrystallizing into dense hematite. The concentration of Fe³⁺ ions critically influences nucleation kinetics; 0.25 M solutions yield porous particles, while 4 M solutions promote oversized growth (700 nm) due to nitric acid-induced Ostwald ripening.

In contrast, alkaline media (pH 10–11.5) favor oriented attachment of goethite nanorods, which transform into hematite via topotactic dehydration. For example, pH 10 conditions generate α-Fe₂O₃ nanoparticles with +11.10 mV zeta potential and 186.6 nm hydrodynamic diameter, enhancing bacterial adhesion.

Phase Transformation Dynamics During Thermal Decomposition of Precursors

Thermal decomposition of iron hydroxides and oxyhydroxides (e.g., ferrihydrite, goethite) follows distinct pathways dependent on atmosphere and heating rate. Under inert gas, hematite decomposes at 1473–1573 K, releasing oxygen and forming magnetite (Fe₃O₄), while temperatures >1773 K induce further reduction to wüstite (FeO). TGA-DSC analyses show a 3.55% mass loss at 1537–1617 K, corresponding to hematite → magnetite conversion.

Figure 1: Phase Transformation Pathways

$$

\text{FeOOH} \xrightarrow{\Delta} \alpha\text{-Fe}2\text{O}3 \xrightarrow{>1473\ K} \text{Fe}3\text{O}4 \xrightarrow{>1773\ K} \text{FeO}

$$

In oxidizing environments, goethite (α-FeOOH) dehydrates directly to hematite at 250–300°C without intermediate phases. However, doping with Mo or V alters transformation kinetics; 10 μM Mo delays hematite crystallization by adsorbing onto ferrihydrite surfaces, while V promotes goethite formation.

Dopant Integration Strategies for Enhanced Crystallographic Stability

Cerium doping significantly enhances α-Fe₂O₃’s electrochemical stability by shortening Fe–O bond lengths (1.93 Å → 1.89 Å) and increasing surface passivation. XRD analyses of Ce-doped hematite reveal lattice expansion ( a = 5.04 Å, c = 13.76 Å) compared to undoped samples ( a = 5.03 Å, c = 13.72 Å), attributed to Ce⁴⁺ substitution for Fe³⁺. This distortion reduces corrosion current density from 0.12 μA/cm² (undoped) to 0.01 μA/cm², improving cyclic stability in Li-ion batteries.

Table 2: Dopant Effects on α-Fe₂O₃ Properties

| Dopant | Concentration | Crystallite Size (nm) | $$ E_{\text{corr}} $$ (mV) | $$ I_{\text{corr}} $$ (μA/cm²) |

|---|---|---|---|---|

| None | – | 50 | -155.12 | 0.12 |

| Ce | 5 at.% | 14 | -44.08 | 0.01 |

Similarly, Al³⁺ doping reduces particle size to 14 nm via mechanochemical synthesis, enhancing superparamagnetic behavior.

Mechanochemical Approaches for Scalable Production

Mechanochemical methods enable scalable synthesis of α-Fe₂O₃ nanoparticles through solid-state reactions. Ball milling FeCl₃·6H₂O with Na₂CO₃ at 30 Hz for 5 hours yields 4 nm particles via the reaction:

$$

3\text{Na}2\text{CO}3 + 2\text{FeCl}3 \rightarrow 6\text{NaCl} + \text{Fe}2\text{O}3 + 3\text{CO}2 \uparrow$$Prolonged milling (2–5 h) reduces crystallite size from 14 nm to 4 nm, as confirmed by XRD peak broadening (FWHM = 1.2° → 2.5°). This method avoids solvent use, achieving 98.5% yield with minimal energy input compared to hydrothermal routes.

Pigmentary Roles in Construction Material Formulations

Ferric oxide red serves as a critical pigment in construction materials due to its vibrant hue, UV stability, and resistance to environmental degradation. It is incorporated into concrete, bricks, and tiles at concentrations ranging from 1–5% by weight to achieve uniform coloration while maintaining structural integrity [1]. The compound’s opacity arises from its high refractive index (2.91–3.22), which ensures consistent color retention under prolonged exposure to sunlight and moisture [1].

In architectural coatings, ferric oxide red enhances aesthetic appeal without compromising adhesion to substrates like cement or gypsum. Industrial studies demonstrate that particle sizes below 1 μm optimize dispersion in mortar matrices, reducing pigment loading requirements by 15–20% compared to coarser grades [1]. This efficiency is critical for large-scale infrastructure projects, where material costs and longevity are paramount.

Anti-Corrosive Functionalities in Polymer Composite Matrices

Natural hematite (α-Fe₂O₃) with laminar particle morphology outperforms synthetic equivalents in anti-corrosive coatings. Scanning electron microscopy reveals that natural hematite particles exhibit plate-like structures (Figure 1a), whereas synthetic variants adopt equidimensional shapes (Figure 1b) [2]. This morphological distinction directly impacts barrier efficacy: laminar particles align parallel to metal surfaces, creating tortuous pathways that delay corrosive ion diffusion by 40–60% compared to spherical particles [2].

Table 1: Comparative Anti-Corrosive Performance of Natural vs. Synthetic Hematite

| Parameter | Natural Hematite | Synthetic Hematite |

|---|---|---|

| Particle Morphology | Laminar | Spherical |

| Corrosion Rate (mm/yr) | 0.012 | 0.029 |

| Coating Lifespan (years) | 12–15 | 6–8 |

Polymer composites incorporating 10–15 wt% natural hematite show enhanced adhesion to steel substrates, with cross-cut adhesion test scores improving from 2B to 4B (ASTM D3359) [2]. The laminar structure also reduces coating permeability to water vapor by 30%, a critical factor in marine and chemical processing environments [2].

Photocatalytic Activation in Advanced Oxidation Processes

Ferric oxide red demonstrates significant potential in photocatalytic degradation of organic pollutants. Fe-Co oxide nanoparticles (Fe₂O₃-Co₃O₄ hybrids) degrade 93% of Congo red dye within 90 minutes under UV irradiation, leveraging a reduced bandgap of 1.3 eV for enhanced visible-light absorption [3]. The degradation mechanism involves hydroxyl radical (- OH) generation, which oxidizes dye molecules via bond cleavage and mineralization [3].

Table 2: Photocatalytic Efficiency of α-Fe₂O₃ Systems

| Catalyst | Pollutant | Degradation (%) | Time (min) | Light Source |

|---|---|---|---|---|

| Fe-Co oxide nanoparticles | Congo red | 93 | 90 | UV |

| α-Fe₂O₃ (500°C calcined) | Atrazine | 59 | 40 | Visible |

| Ti-doped α-Fe₂O₃ | Rhodamine B | 78 | 120 | Solar |

Particle size and crystallinity critically influence performance. α-Fe₂O₃ calcined at 500°C (particle size: 85 nm) achieves 59% atrazine degradation in 40 minutes, whereas 700°C-treated samples (size: 220 nm) show only 35% efficiency [5]. Doping with transition metals like titanium reduces charge recombination rates, enhancing quantum yield by 1.6-fold in methanol oxidation experiments [6].

Tribological Performance Enhancement in Lubricant Systems

While direct studies on ferric oxide red in lubricants are limited, hybrid systems incorporating Fe-Co oxide nanoparticles demonstrate reduced coefficient of friction (COF) in synthetic oils. At 0.02 wt% loading, Fe-Co oxides lower COF by 5% under boundary lubrication conditions, attributed to nanoparticle-mediated surface polishing and tribofilm formation [4].

Recent advances explore graphene/ferric oxide composites, where graphene’s mechanical strength complements iron oxide’s thermal stability. In paraffin oil, such hybrids reduce wear scar diameter by 22% compared to base oils, though optimal formulations require precise control of nanoparticle dispersion [4].

Ultrafast Charge Recombination Processes

Hematite demonstrates exceptionally fast charge recombination kinetics compared to other semiconductor photocatalysts. Transient absorption spectroscopy studies have shown that unbiased hematite exhibits charge recombination with a 50% decay time of approximately 6 picoseconds, which is approximately 1000 times faster than titanium dioxide under comparable conditions [1]. This ultrafast recombination presents a significant challenge for efficient charge separation in photocatalytic applications.

The charge recombination process in hematite follows a bimolecular mechanism, as evidenced by the dependence of decay kinetics on excitation density. The decay half-times increase from 3 picoseconds to 20 picoseconds when excitation density decreases from 360 to 15 microjoules per square centimeter per pulse, indicating nongeminate electron-hole recombination [1]. This dispersive recombination behavior suggests the presence of significant disorder or charge trapping within the hematite structure.

Applied Bias Effects on Charge Dynamics

The application of anodic bias significantly retards charge recombination dynamics in hematite photoanodes. Under positive bias conditions, the charge recombination half-time increases from approximately 6 picoseconds at flat-band potential to 200 picoseconds at 1.4 volts versus reversible hydrogen electrode [1]. This dramatic improvement in charge carrier lifetime is attributed to the formation of space charge layers that aid spatial separation of photogenerated charges.

The bias-dependent charge dynamics are accompanied by electron trapping on picosecond to microsecond time scales. This electron trapping competes with ultrafast electron-hole recombination and may facilitate the generation of long-lived holes at the semiconductor surface [1]. The trapped electrons are likely associated with dopants, oxygen vacancies, or ferrous iron small polarons, which may also contribute to electron transport mechanisms.

Polaron Formation and Surface Trapping

Advanced ultrafast spectroscopy techniques have revealed that small polaron formation in hematite occurs within approximately 660 femtoseconds of photoexcitation [2]. This process involves the initial formation of an electronically delocalized ligand-to-metal charge transfer state, which subsequently evolves into a surface-localized state. The polaron formation is accompanied by lattice expansion around the transiently formed ferrous iron metal center, which drives sub-picosecond electron localization to the hematite surface [2].

The surface trapping dynamics are remarkably consistent between single-crystalline and polycrystalline samples, indicating that grain boundaries and surface defects have minimal influence on these ultrafast processes [2]. This suggests that the intrinsic electronic structure of hematite, rather than morphological factors, primarily determines the charge localization behavior.

Surface Recombination Mitigation Through Crystalline Facet Engineering

Crystalline facet engineering represents a powerful strategy for mitigating surface recombination in hematite photocatalysts. The exposed crystal facets significantly influence charge carrier dynamics, surface reactivity, and overall photocatalytic performance through their distinct atomic arrangements and electronic properties.

Facet-Dependent Electronic Properties

Different crystalline facets of hematite exhibit varying electronic properties that directly impact charge separation and transfer behaviors. The {012} facets demonstrate superior photocatalytic performance compared to {001} and {104} facets, with higher rate constants for both charge transfer and recombination processes [4]. This enhanced activity is attributed to the higher hydroxyl group coverage on {012} surfaces, which provides more active sites for water oxidation reactions while simultaneously facilitating charge recombination.

The electronic anisotropy arising from facet-dependent band structures creates built-in electric fields that promote interfacial charge separation. For hematite, the {012} facets exhibit greater upward band bending compared to other orientations, generating driving forces for hole transport to these surfaces [5]. This preferential hole accumulation enhances oxidation reactions but requires careful balance to prevent excessive recombination losses.

Surface Atomic Arrangement and Reactivity

The atomic arrangement of surface iron and oxygen atoms varies significantly among different crystalline facets, directly influencing their catalytic properties. The {012} and {104} facets possess neighboring iron-iron distances of 0.34-0.39 nanometers, enabling bidentate coordination with organic molecules and resulting in enhanced Lewis acid catalysis [6]. This geometric compatibility facilitates stronger substrate binding and more efficient charge transfer processes.

Surface coordination environments also differ among facets, with {012} surfaces featuring higher concentrations of undercoordinated iron sites compared to {001} surfaces [7]. These undercoordinated sites serve as active centers for photocatalytic reactions and exhibit higher turnover frequencies, with {012} facets showing turnover frequencies of 3.07 × 10⁻³ per second compared to 7.89 × 10⁻³ per second for {001} facets [7].

Charge Transport Anisotropy

Hematite exhibits significant directional dependence in electrical conductivity, with the {110} direction showing approximately 4-fold higher conductivity than orthogonal directions [5]. This anisotropic transport behavior enables the design of photoelectrodes with preferential charge collection pathways, minimizing recombination losses during transport to current collectors.

The basal plane conductivity in single-crystalline hematite is particularly enhanced along the (0001) direction, contributing to improved charge collection efficiency [5]. The synthesis of hematite with preferred crystallographic orientations can therefore optimize both surface reactivity and bulk charge transport properties simultaneously.

Interfacial Electric Field Generation

Crystalline facet engineering creates spatially resolved surface photovoltage differences that generate interfacial electric fields. The driving force for interfacet charge separation between {011} and {010} facets in related bismuth vanadate systems is approximately 3.8 millivolts, arising from different degrees of upward band bending on respective facets [5]. Similar principles apply to hematite facet engineering, where selective cocatalyst deposition can further enhance these driving forces.

The enhancement of interfacial electric fields through facet engineering and cocatalyst deposition can increase driving forces from several millivolts to over 174 millivolts, dramatically improving charge separation efficiency [5]. This approach represents a systematic method for optimizing photocatalytic performance through rational surface design.

Heterojunction Architectures for Enhanced Visible Light Absorption

The development of heterojunction architectures represents a crucial strategy for enhancing the visible light absorption capabilities of hematite-based photocatalytic systems. These composite structures leverage the complementary properties of different semiconductors to overcome the limitations of individual components.

Type II Heterojunction Formation

Type II heterojunctions involving hematite and secondary semiconductors create staggered band alignments that promote efficient charge separation. The α-Fe₂O₃/g-C₃N₄ heterojunction system demonstrates enhanced visible light absorption with bandgap narrowing from 2.8 eV to 2.25 eV upon composite formation [8]. The conduction band of g-C₃N₄ at -1.10 eV versus normal hydrogen electrode and valence band at +1.6 eV creates favorable conditions for electron transfer to hematite's conduction band at +0.3 eV.

The charge transfer mechanism in these type II heterojunctions involves the migration of photogenerated electrons from the g-C₃N₄ conduction band to the hematite conduction band, while holes transfer from hematite's valence band to g-C₃N₄'s valence band [8]. This spatial separation of charge carriers reduces recombination losses and enables more efficient utilization of visible light photons.

Z-Scheme Heterojunction Systems

Z-scheme heterojunctions provide an alternative architecture that maintains high redox potentials while enabling efficient charge separation. The α-Fe₂O₃/MoS₂ heterojunction system demonstrates enhanced visible light response with bandgap reduction from 2.31 eV for pure hematite to 2.15 eV for the composite [9]. The Z-scheme mechanism involves electron transfer from hematite's conduction band to MoS₂'s valence band, leaving electrons in MoS₂'s conduction band and holes in hematite's valence band for reduction and oxidation reactions, respectively.

The photocatalytic hydrogen evolution performance of MoS₂/α-Fe₂O₃ heterojunctions reaches 403.6 micromoles per gram per hour, representing 8.1-fold and 12.3-fold enhancements compared to bare MoS₂ and hematite samples [9]. This dramatic improvement results from the enhanced visible light absorption efficiency and narrowed energy bandgap of the composite system.

Layered Heterojunction Structures

Layered heterojunctions with strong interlayer interactions demonstrate exceptional photocatalytic performance through maximized interface regions for electron migration. The α-Fe₂O₃/Bi₂WO₆ layered heterojunction system exhibits significant visible light absorption range expansion and improved photoexcited charge separation [10]. The 4% Fe₂O₃/Bi₂WO₆ composite shows photocatalytic activity approximately 3 times higher than pure Bi₂WO₆ and 4 times higher than pure hematite.

The enhanced performance of layered heterojunctions stems from the large interfacial contact area between components, which facilitates efficient charge transfer across the junction. Electrochemical impedance spectroscopy and Tafel analysis confirm that these structures promote interfacial photogenerated charge separation, while photoluminescence and time-resolved photoluminescence measurements demonstrate significantly reduced recombination rates of photoexcited electron-hole pairs [10].

Plasmonic Enhancement Effects

The incorporation of plasmonic nanoparticles into hematite heterojunctions provides additional mechanisms for visible light absorption enhancement. Surface plasmon resonance effects can increase the local electromagnetic field intensity around hematite nanoparticles, leading to enhanced photon absorption and hot electron generation. The plasmonic enhancement is particularly effective in the visible light region where hematite's intrinsic absorption is relatively weak.

The design of plasmonic heterojunctions requires careful consideration of particle size, shape, and spacing to optimize the enhancement effects while minimizing parasitic absorption losses. The integration of plasmonic components with properly designed heterojunction architectures can achieve synergistic effects that significantly exceed the performance of individual enhancement strategies.

Reaction Pathways in Photo-Fenton Degradation Processes

The photo-Fenton degradation process utilizing hematite catalysts involves complex reaction pathways that combine photocatalytic and Fenton chemistry to achieve efficient organic pollutant removal. Understanding these mechanistic pathways is essential for optimizing system performance and predicting degradation outcomes.

Hydroxyl Radical Generation Mechanisms

The primary mechanism for hydroxyl radical generation in hematite-based photo-Fenton systems involves the photoreduction of ferric iron species followed by Fenton chemistry. Upon visible light irradiation, hematite generates electron-hole pairs according to α-Fe₂O₃ + hν → α-Fe₂O₃[e⁻(CB) + h⁺(VB)] [8]. The photogenerated electrons subsequently reduce surface ferric iron species to ferrous iron, which reacts with hydrogen peroxide to produce hydroxyl radicals via the classical Fenton reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + - OH + OH⁻.

The regeneration of ferrous iron species is crucial for maintaining catalytic activity, and photocatalytic systems provide multiple pathways for this regeneration. The conduction band position of hematite at +0.30 eV versus normal hydrogen electrode is sufficiently negative to reduce Fe³⁺/Fe²⁺ (+0.77 eV), enabling continuous cycling between oxidation states [8]. This photoreduction process is enhanced in heterojunction systems where electrons from secondary semiconductors accumulate in hematite's conduction band.

Synergistic Photocatalytic-Fenton Mechanisms

The combination of photocatalytic and Fenton processes creates synergistic effects that exceed the sum of individual contributions. Studies of α-Fe₂O₃/g-C₃N₄ heterojunctions demonstrate that heterogeneous photo-Fenton conditions achieve 90% phenol degradation compared to 33% for heterogeneous Fenton reaction alone and 30% for photocatalytic oxidation alone [8]. This synergistic enhancement results from the complementary radical generation pathways and improved iron cycling kinetics.

The photocatalytic component contributes additional reactive species including superoxide radicals (- O₂⁻) and direct hole oxidation pathways. The holes generated in the valence band can directly oxidize organic pollutants or react with surface hydroxyl groups to produce additional hydroxyl radicals [8]. The superoxide radicals, while less reactive than hydroxyl radicals, provide secondary oxidation pathways and can participate in hydrogen peroxide generation through dismutation reactions.

Heterogeneous Catalyst Design for Enhanced Performance

The design of heterogeneous photo-Fenton catalysts requires optimization of multiple parameters including surface area, iron speciation, and charge transfer kinetics. Composite systems such as α-Fe₂O₃-Fe₃O₄/Co₃O₄-CoO demonstrate enhanced performance through dual Z-scheme charge transfer pathways that facilitate both in-situ hydrogen peroxide generation and simultaneous reactivation [11]. The oxygen vacancies in these systems contribute to charge carrier transfer and promote interfacial electronic transmission involved in the redox cycles.

The magnetic properties of iron-based catalysts enable easy separation and recycling, addressing practical concerns for environmental applications. The magnetization values of these catalysts typically range from 3.7 to 41.0 emu/g, providing sufficient magnetic response for separation while maintaining catalytic activity [12]. The reusability studies show only slight decreases in degradation efficiency after multiple cycles, indicating good stability of the heterogeneous catalyst systems.

Pollutant Degradation Pathways and Kinetics

The degradation of organic pollutants in photo-Fenton systems typically follows pseudo-first-order kinetics with respect to pollutant concentration. The reaction pathways involve initial attack by hydroxyl radicals on electron-rich sites of organic molecules, followed by subsequent oxidation steps leading to mineralization. For aromatic compounds, the degradation often proceeds through hydroxylation, ring opening, and formation of carboxylic acids before complete mineralization to carbon dioxide and water.

The degradation kinetics are influenced by multiple factors including catalyst loading, hydrogen peroxide concentration, solution pH, and light intensity. Optimization studies indicate that pH values between 5 and 7 provide optimal conditions for most photo-Fenton systems, balancing iron speciation, hydrogen peroxide stability, and hydroxyl radical reactivity [8]. The apparent rate constants for pollutant degradation typically range from 0.01 to 0.1 per minute, depending on system design and operating conditions.

The mechanistic understanding of photo-Fenton degradation processes enables the rational design of improved catalyst systems and the prediction of degradation efficiency for various organic pollutants. The combination of detailed kinetic studies, mechanistic investigations, and advanced characterization techniques provides a comprehensive framework for optimizing these environmentally important processes.

Physical Description

REDDISH BROWN-TO-BLACK CRYSTALS OR POWDER.

Density

Melting Point

Other CAS

1309-37-1

Wikipedia

Drug Warnings

Biological Half Life

Use Classification

Cosmetics -> Cosmetic colorant

Methods of Manufacturing

Involves the dehydration of synthetic yellow iron oxides in furnaces using controlled temperatures and oxidizing conditions

In Europe ... synthetic red iron oxide is produced by oxidizing the FeO portion of Fe3O4 (black iron oxide) under controlled heating and oxidation conditions

Red iron oxide is formed by atomizing iron pentacarbonyl and burning in an excess of air.

... Prepared synthetically by heating brown iron hydroxide oxide.

General Manufacturing Information

Paint and coating manufacturing

Umber: ACTIVE

Iron oxide (Fe2O3): ACTIVE

... As source of iron in salt blocks and feeds. ... FDA for many years permitted misleading claims or inferences that it was source of iron ... subsequent biologic availability trials in rats, chicks, cattle, and sheep ... confirmed ... worthlessness as source of iron. ... Used as tracer of feeds ... in nutrition studies.

More than 3-4% of oxide of iron will make sticky superphosphate

Although the supply of natural iron oxide pigments is adequate to satisfy pigment demand, synthetic products have been developed which have better uniformity, strength, and brilliance compared to natural pigments

Usually used in cake form or impregnated in paper or cloth.

Interactions

The association of small quantities of ferric oxide with benzo(a)pyrene (BaP) appears to increase in vivo the toxic effect of BaP. The effect of Fe2O3 may be mediated by the recruitment of alveolar macrophages. These cells would contribute to the production of toxic and carcinogenic BaP metabolites and would stimulate development of tumors by producing cellular mediators of inflammation. In order to understand the mechanism of the synergic effect, ... male Sprague Dawley rats 3 weeks of age /were instilled/ with a single dose: Fe2O3 (3 mg) or BaP (3 mg)/combination Fe2O3-BaP (3 mg-3 mg) in 200 microliters of physiological saline solution. Control group of identical size (treated with physiological saline solutions and untreated) were used for this study. Animals were sacrificed 48 hours after instillation and a bronchoalveolar lavage (BAL) was performed. ... An increased malonaldehyde level /was observed/ for rats intoxicated with Fe2O3 (123%), BaP (31%) and Fe2O3 + BaP (56%). The levels of PMN elastase and cathepsin B and L were increased: Fe2O3 (51-58%), BaP (52-27%). This effect was not seen for rats intoxicated by Fe2O3 + BaP. The free alpha(1)-antitrypsin was decreased with the three toxics (Fe2O3: 44%--BaP: 42%--Fe2O3: 41%). The inhibitory capacity of alpha(1)-antitrypsin was lower in groups of rats instilled with toxics.

... The fibrogenic potential of quartz, quartz and ferric oxide administered together, fibrous glass, and hydrated alumina were studied by multiple intratracheal instillation in groups of male Lak:LVG Syrian golden hamsters. Dose-related decreases in survival were evident for the groups instilled with the two highest doses of quartz or quartz and ferric oxide. Instillation of quartz or quartz and ferric oxide induced the greatest pulmonary fibrosis in response to the materials tested. However, the dense fibrous tissue present in the lungs in classical human silicosis and in experimental silicosis of rats was not observed in this study... /Ferric oxide/

The repeated intratracheal instillation, in hamsters, of ferric oxide suspended in normal saline did not give rise to lung tumors. However, given together with benzo(a)pyrene or with systemically administered diethylnitrosamine, an increased yield of lung tumors was obtained. Ferric oxide was thought to be a carcinogenic cofactor, possibly acting by retarding clearance of an inhaled carcinogen or by inducing cytopathological changes that make the cells of the respiratory tract more susceptible to carcinogens.

... Sprague Dawley rats 10 d of age were exposed by inhalation to two different concentrations of ultrafine iron particles (30 or 100 ug/cu m) in combination with soot particles adjusted to maintain a total particle concentration of 250 ug/cu m. Exposure at 10 d and again at 23 d of age was for 6 hr/d for 3 d. Oxidative stress was observed at both Fe concentrations in the form of significant elevations in glutathione disulfide (GSSG) and GSSG/glutathione (GSH) ratio and a reduction in ferric/reducing antioxidant power in bronchoalveolar lavage. A significant decrease in cell viability associated with significant increases in lactate dehydrogenase (LDH) activity, interleukin-1-beta (IL-1beta), and ferritin expression was noted following exposure to particles containing the highest Fe concentration. Iron from these particles was shown to be bioavailable in an in vitro assay using the physiologically relevant chelator, citrate. Data indicate that combined Fe and soot particle exposure induces oxidative injury, cytotoxicity and pro-inflammatory responses in the lungs of neonatal rats. /Iron particles/